molecular formula C24H31NO8S2 B8245995 Tert-butyl cis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate

Tert-butyl cis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate

Cat. No.: B8245995
M. Wt: 525.6 g/mol
InChI Key: NFZVSALHNZBKJA-BGYRXZFFSA-N
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Description

Tert-butyl cis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate is a synthetic organic compound known for its unique chemical structure and reactivity It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and two p-tolylsulfonyloxymethyl groups attached to the ring

Preparation Methods

The synthesis of tert-butyl cis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of p-Tolylsulfonyloxymethyl Groups: The p-tolylsulfonyloxymethyl groups are introduced through sulfonylation reactions using p-toluenesulfonyl chloride and suitable bases.

    Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

Tert-butyl cis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of new derivatives.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl cis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl cis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The sulfonyl groups can form strong interactions with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The azetidine ring may also interact with biological macromolecules, affecting their function and stability. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl cis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl cis-2,4-bis(methanesulfonyloxymethyl)azetidine-1-carboxylate: Similar structure but with methanesulfonyl groups instead of p-tolylsulfonyl groups.

    Tert-butyl cis-2,4-bis(benzenesulfonyloxymethyl)azetidine-1-carboxylate: Contains benzenesulfonyl groups, which may exhibit different reactivity and biological activity.

    Tert-butyl cis-2,4-bis(ethanesulfonyloxymethyl)azetidine-1-carboxylate: Features ethanesulfonyl groups, leading to variations in chemical and physical properties.

Properties

IUPAC Name

tert-butyl (2S,4R)-2,4-bis[(4-methylphenyl)sulfonyloxymethyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO8S2/c1-17-6-10-21(11-7-17)34(27,28)31-15-19-14-20(25(19)23(26)33-24(3,4)5)16-32-35(29,30)22-12-8-18(2)9-13-22/h6-13,19-20H,14-16H2,1-5H3/t19-,20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZVSALHNZBKJA-BGYRXZFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(N2C(=O)OC(C)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2C[C@H](N2C(=O)OC(C)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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